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molecular formula C10H10F3NO2 B8619758 Methyl 4-(2,2,2-trifluoroethylamino)benzoate

Methyl 4-(2,2,2-trifluoroethylamino)benzoate

Cat. No. B8619758
M. Wt: 233.19 g/mol
InChI Key: ADUQOMXUQRMSBA-UHFFFAOYSA-N
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Patent
US08178547B2

Procedure details

step d—To a solution of 124 (0.349 g, 1.497 mmol), MeOH (3 mL), H2O (1 mL) was added KOH (0.420 g, 7.48 mmol) and the resulting solution was heated at reflux for 1 h. The MeOH was evaporated and the residue diluted with H2O (15 mL) and acidified to pH of 2 with 6N HCl. The white precipitate was filtered, washed with H2O and air dried to afford 0.278 g (85%) of 126.
Name
Quantity
0.349 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[CH2:3][NH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11]C)=[O:10])=[CH:7][CH:6]=1.CO.[OH-].[K+]>O>[F:1][C:2]([F:15])([F:16])[CH2:3][NH:4][C:5]1[CH:6]=[CH:7][C:8]([C:9]([OH:11])=[O:10])=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.349 g
Type
reactant
Smiles
FC(CNC1=CC=C(C(=O)OC)C=C1)(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
0.42 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The MeOH was evaporated
ADDITION
Type
ADDITION
Details
the residue diluted with H2O (15 mL)
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered
WASH
Type
WASH
Details
washed with H2O and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(CNC1=CC=C(C(=O)O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.278 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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